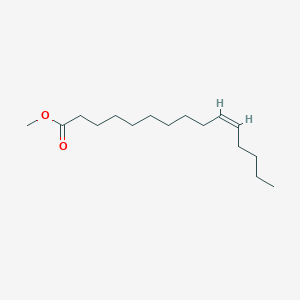

(Z)-10-十五碳烯酸甲酯

描述

“(Z)-10-Pentadecenoic acid methyl ester” is a type of ester. Esters are organic compounds derived from carboxylic acids and alcohols . They are commonly used in a variety of applications, including as solvents and in the production of flavors and fragrances .

Synthesis Analysis

The synthesis of esters, such as “(Z)-10-Pentadecenoic acid methyl ester”, can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular structure of “(Z)-10-Pentadecenoic acid methyl ester” can be analyzed using techniques such as mass spectrometry. This technique involves bombarding organic molecules with electrons or other ionic species, causing them to ionize and fragment for separation by a magnetic field .Chemical Reactions Analysis

Esters, including “(Z)-10-Pentadecenoic acid methyl ester”, can undergo a variety of chemical reactions. For example, they can participate in transesterification reactions, which involve the exchange of the alkoxy group of an ester by another alcohol .Physical And Chemical Properties Analysis

Esters are polar but do not engage in intermolecular hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .科学研究应用

热性质和汽化

不饱和脂肪酸甲酯(包括 (Z)-10-十五碳烯酸甲酯)的汽化焓和蒸气压的研究为理解它们的热性质和潜在的工业应用提供了必要的数据。Lipkind 等人(2007 年)使用相关气相色谱法进行的研究为这些化合物的热行为提供了宝贵的见解,这对于它们在各种科学和工业背景下的应用至关重要 (Lipkind 等人,2007)。

光催化降解

在环境修复领域,有机污染物的光催化降解是一个重要的研究领域。Rajendran 等人(2016 年)的研究证明了在可见光下使用 ZnO/CeO2 纳米复合材料降解有机染料和酚类物质的潜力。虽然这项研究并未直接提及 (Z)-10-十五碳烯酸甲酯,但它强调了脂肪酸甲酯及其衍生物如何参与或受光催化过程影响的更广泛背景 (Rajendran 等人,2016)。

合成和生物活性

从脂肪酸甲酯中立体控制合成生物活性化合物(如 PPAR-γ 激动剂)突出了这些物质在药物化学中的重要性。Dunny 和 Evans(2010 年)报道了从类似于 (Z)-10-十五碳烯酸甲酯的衍生物中合成 10-硝基亚油酸,展示了这些化合物在开发药物制剂中的应用 (Dunny 和 Evans,2010)。

喷气燃料转化

Zhou 等人(2016 年)探索了将蓖麻油酸甲酯(一种与 (Z)-10-十五碳烯酸甲酯相关的化合物)转化为喷气燃料成分,这说明了脂肪酸甲酯在可持续燃料生产中的潜力。这项研究突出了催化策略在将生物质衍生化合物转化为能源和燃料产品中的整合 (Zhou 等人,2016)。

作用机制

Target of Action

Similar compounds such as tridecanoic acid methyl ester (tame) have been found to disrupt cellular morphology in certain bacteria, suggesting a potential antimicrobial action .

Mode of Action

For instance, the synthesis of methyl esters often involves a simple acid-base reaction to deprotonate the carboxylic acid, followed by an S N 2 reaction with protonated diazomethane to produce the methyl ester .

Biochemical Pathways

The sabath family of methyltransferases, which modify phytohormones and other small molecules, could potentially be involved in its biochemical pathways .

Result of Action

Similar compounds such as tridecanoic acid methyl ester (tame) have been found to cause significant extracellular leakage activity by disrupting cellular morphology in certain bacteria .

Action Environment

It’s worth noting that the stability of similar compounds, such as pinacol boronic esters, can be influenced by factors like air and moisture .

安全和危害

未来方向

Future research directions could include exploring the use of engineered E. coli for the production of biodiesel from ligno-cellulosic sugars, bypassing the need for trans-esterification . Additionally, the development of more efficient catalysts for the hydrotreating of methyl esters could also be a promising area of research .

属性

IUPAC Name |

methyl (Z)-pentadec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDIPLFNJDRCFD-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-10-Pentadecenoic acid methyl ester | |

CAS RN |

90176-52-6 | |

| Record name | 90176-52-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

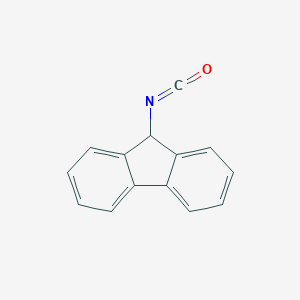

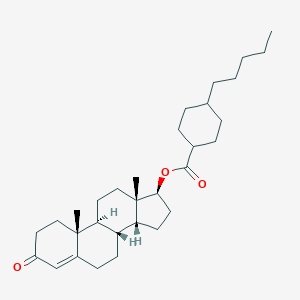

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)